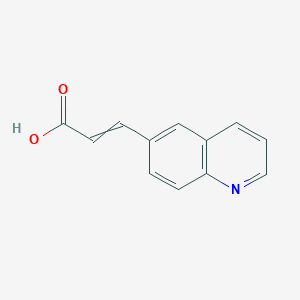

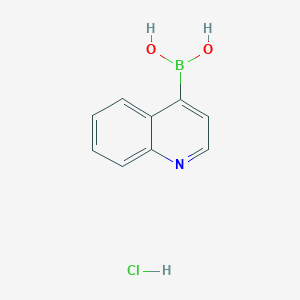

![molecular formula C15H10O5 B12442356 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)

3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfuretin is a natural flavonoid compound isolated from various plant species, including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia, Bidens tripartite, and Dipterx lacunifera . It is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfuretin can be synthesized through acid-catalyzed cross-aldol condensation. In this method, hydrochloric acid is added dropwise to a solution of the appropriate 3-coumaranone derivative in methanol or ethanol. After complete dissolution, the appropriate benzaldehyde derivative is added dropwise .

Industrial Production Methods

While specific industrial production methods for sulfuretin are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as Rhus verniciflua, using solvent extraction techniques followed by purification processes like medium-pressure liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Sulfuretin undergoes various chemical reactions, including:

Reduction: It exhibits hydroperoxyl radical scavenging activity, which involves reduction reactions.

Substitution: Sulfuretin can undergo glucosylation, yielding multiple glycosylated products.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Enzymatic reactions using glucosyltransferases are common for glucosylation.

Major Products Formed

Oxidation: The major products include oxidized derivatives of sulfuretin.

Reduction: Reduced forms of sulfuretin with altered antioxidant properties.

Substitution: Glycosylated derivatives, including monoglucosides, diglucosides, and triglucosides.

Aplicaciones Científicas De Investigación

Sulfuretin has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential as a radical scavenger.

Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, diabetes, and inflammation

Industry: Sulfuretin is used in the development of anti-inflammatory and antioxidant agents.

Mecanismo De Acción

Sulfuretin exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress.

Anti-inflammatory Activity: Sulfuretin inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.

Cytoprotective Effects: It induces mitophagy and restores impaired autophagic flux, protecting cells from apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Resveratrol: Another natural antioxidant with similar radical scavenging activity.

Ascorbic Acid: Known for its antioxidant properties, similar to sulfuretin.

Trolox: A vitamin E analog with comparable antioxidant activity.

Uniqueness of Sulfuretin

Sulfuretin is unique due to its potent antioxidant and anti-inflammatory properties, as well as its ability to induce mitophagy and protect cells from apoptosis. Its effectiveness in various biological and medical applications sets it apart from other similar compounds .

Propiedades

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNXWPVNPFAADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871603 |

Source

|

| Record name | 2-[(3,4-Dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)

![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)

![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)

![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)

![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)